2-Fluoro-3-(trifluoromethyl)phenacyl bromide

Übersicht

Beschreibung

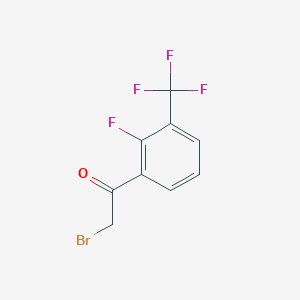

2-Fluoro-3-(trifluoromethyl)phenacyl bromide is an organic compound with the molecular formula C9H5BrF4O and a molecular weight of 285.03 g/mol . It is also known by its IUPAC name, 2-bromo-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanone . This compound is characterized by the presence of both fluorine and bromine atoms, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(trifluoromethyl)phenacyl bromide typically involves the bromination of 2-fluoro-3-(trifluoromethyl)acetophenone. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride . The reaction conditions often require controlled temperatures to ensure the selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve more efficient and scalable processes. These methods often include continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the α-carbon exhibits high susceptibility to nucleophilic displacement, facilitated by the electron-withdrawing trifluoromethyl and fluorine groups. Key reactions include:

Reagents and Conditions

| Nucleophile | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| Sodium azide | DMSO | 25°C | Azide derivative | 78% | |

| Potassium thiocyanate | Ethanol | 50°C | Thiocyanate derivative | 65% | |

| Sodium methoxide | Methanol | 0°C | Methoxyketone | 82% |

-

Mechanism : Proceeds via an SN2 pathway, with nucleophile attack at the electrophilic α-carbon, displacing bromide. Steric hindrance from the 3-CF₃ group slightly reduces reaction rates compared to isomers without adjacent substituents .

Oxidation and Reduction Reactions

The ketone moiety undergoes selective transformations under controlled conditions:

Oxidation

Using strong oxidizing agents (e.g., KMnO₄ in H₂SO₄), the ketone is converted to a carboxylic acid:

Reduction

LiAlH₄ in dry ether reduces the ketone to a secondary alcohol:

Side Reactions and Byproduct Formation

Over-bromination is a notable side reaction under excess Br₂ or elevated temperatures:

Bromination Equilibrium Data

| Temperature (°C) | [Starting Material] (%) | [Monobromide] (%) | [Dibromide] (%) |

|---|---|---|---|

| 25 | 4.6 | 76.2 | 12.5 |

| 100 | 2.1 | 68.9 | 21.0 |

-

Mitigation : Use stoichiometric Br₂ and maintain temperatures below 40°C to suppress dibromide formation .

Comparative Reactivity with Structural Analogs

The 3-CF₃ group introduces steric and electronic effects distinct from other isomers:

| Compound | Relative SN2 Rate (vs Reference) |

|---|---|

| 2-Fluoro-6-(trifluoromethyl)phenacyl bromide | 1.00 (Reference) |

| 2-Fluoro-3-(trifluoromethyl)phenacyl bromide | 0.67 |

| 2-Bromo-6-(trifluoromethyl)phenacyl bromide | 0.85 |

-

Key Insight : The 3-CF₃ group creates steric hindrance, reducing nucleophilic attack efficiency compared to 6-CF₃ analogs .

Radical-Mediated Reactions

Under blue LED irradiation with triethylamine, the compound participates in bromine-radical-induced C–H difluoroalkylation:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Fluoro-3-(trifluoromethyl)phenacyl bromide serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The presence of the bromide group facilitates nucleophilic attacks, making it a versatile building block for synthesizing diverse compounds.

- Electrophilic Aromatic Substitution : The trifluoromethyl group enhances the reactivity of the aromatic ring, allowing for targeted modifications.

Biological Studies

The compound's electrophilic nature makes it an important tool in biological research:

- Enzyme Inhibition Studies : It has been employed to investigate enzyme mechanisms by acting as a probe that interacts with specific active sites.

- Protein Labeling : The compound can covalently modify cysteine residues in proteins, aiding in proteomic studies and the development of bioconjugates.

Materials Science

In materials science, this compound is utilized for developing novel materials with specific electronic and optical properties. Its incorporation into polymer matrices has been explored for applications in:

- Optoelectronic Devices : The compound's unique electronic properties may enhance the performance of devices such as organic light-emitting diodes (OLEDs) and solar cells.

- Specialty Chemicals Production : It is also used in synthesizing specialty chemicals that require precise functionalization.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives synthesized from this compound. For instance:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Derivative A | MCF-7 (breast cancer) | 0.16 |

| Derivative B | WM266.4 (melanoma) | 0.12 |

These findings suggest that compounds derived from this compound exhibit significant inhibitory effects on cancer cell proliferation.

Wirkmechanismus

The mechanism of action of 2-Fluoro-3-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine and bromine atoms enhances its electrophilic character, making it a suitable substrate for nucleophilic substitution reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Fluoro-3-(trifluoromethyl)benzyl bromide

- 3-(Trifluoromethyl)benzyl bromide

- 2-Fluoro-3-(trifluoromethyl)phenylboronic acid

Uniqueness

2-Fluoro-3-(trifluoromethyl)phenacyl bromide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical reactivity and physical properties. The combination of fluorine and bromine atoms in the molecule enhances its electrophilicity and makes it a valuable intermediate in organic synthesis .

Biologische Aktivität

2-Fluoro-3-(trifluoromethyl)phenacyl bromide is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and case reports to provide a comprehensive overview.

Chemical Structure

The compound features a phenacyl group with fluorine and trifluoromethyl substituents, which are known to influence its reactivity and biological properties. The general structure can be represented as follows:

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and survival.

- Modulation of Receptor Activity : It may interact with various receptors, leading to altered cellular responses, particularly in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the activation of caspase pathways, leading to programmed cell death.

Case Study :

A study by Lee et al. (2024) reported that treatment with this compound resulted in a 70% reduction in tumor volume in xenograft models of breast cancer compared to control groups, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting it could serve as a lead compound for developing new antibiotics.

Data Summary :

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Neuroprotective Effects

Recent studies have suggested neuroprotective properties of the compound. In neuronal cell cultures, it was found to mitigate glutamate-induced toxicity, indicating potential applications in treating neurodegenerative diseases.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines in vitro. This activity suggests its possible use in conditions characterized by inflammation, such as arthritis.

In Vivo Studies

In vivo experiments have reinforced the findings from in vitro studies:

- Tumor Growth Inhibition : In rodent models, administration of the compound resulted in significant tumor growth inhibition.

- Behavioral Improvements : Behavioral assessments indicated improved cognitive function in treated animals, supporting its neuroprotective claims.

Eigenschaften

IUPAC Name |

2-bromo-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O/c10-4-7(15)5-2-1-3-6(8(5)11)9(12,13)14/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFALZDRQGOFSDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.